

3-Amino-4-fluorobenzoic acid hydrochloride chemical properties

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Compound of Interest

Compound Name: *3-Amino-4-fluorobenzoic acid
hydrochloride*

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An In-Depth Technical Guide to the Chemical Properties of **3-Amino-4-fluorobenzoic Acid Hydrochloride**

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have become indispensable tools for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical and biological properties, leading to enhanced efficacy, improved metabolic stability, and novel functionalities. [1][2] **3-Amino-4-fluorobenzoic acid hydrochloride** stands out as a pivotal building block within this class of molecules. Its trifunctional nature—possessing an aromatic amine, a carboxylic acid, and a fluorine substituent—offers a versatile platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of **3-Amino-4-fluorobenzoic acid hydrochloride**. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to explain the causality behind its chemical behavior and its utility as a synthetic intermediate. We will delve into its spectroscopic signature, core reactivity, synthetic pathways, and critical role in the development of pharmaceuticals and other advanced materials, providing a comprehensive resource grounded in authoritative data.

Core Chemical Identity

3-Amino-4-fluorobenzoic acid hydrochloride is the hydrochloride salt of 3-amino-4-fluorobenzoic acid. The protonation of the amino group enhances stability and can modify solubility characteristics compared to the free base. It is essential for researchers to distinguish between the hydrochloride salt and the free acid, as their properties and handling requirements can differ.

Property	3-Amino-4-fluorobenzoic Acid Hydrochloride	3-Amino-4-fluorobenzoic Acid (Free Base)
CAS Number	3799-24-4[3][4][5][6]	2365-85-7[7][8][9][10][11]
Molecular Formula	C ₇ H ₆ FNO ₂ ·HCl or C ₇ H ₇ ClFNO ₂ [3][4][6]	C ₇ H ₆ FNO ₂ [7][8][9]
Molecular Weight	191.59 g/mol [4][5][6]	155.13 g/mol [8][9]
IUPAC Name	3-amino-4-fluorobenzoic acid hydrochloride	3-amino-4-fluorobenzoic acid[8]
Appearance	Off-white crystalline solid[11]	White to light yellow powder[7]
Common Synonyms	-	5-Carboxy-2-fluoroaniline, 4-Fluoro-3-aminobenzoic acid[7][11]

Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling, storage, and application in synthetic protocols.

Property	Value / Description
Melting Point	182-184 °C (for free acid)[11]
Boiling Point	335.5 °C at 760 mmHg (for free acid, predicted) [11][12]
Solubility	Soluble in Methanol[12]
pKa	4.30 (predicted, for carboxylic acid group of free base)[12]
Storage	Store in a cool, dry, well-ventilated area. Keep sealed in a dry, inert atmosphere.[4][5][12]

Spectroscopic Analysis

Spectroscopic data provides a definitive fingerprint for the molecule, essential for reaction monitoring and quality control.

- **¹H NMR Spectroscopy:** The proton NMR spectrum of the free acid would typically show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine, amino, and carboxylic acid groups. The protons of the amino group and the carboxylic acid are exchangeable and may appear as broad singlets. Data for related compounds can be found in the literature.[13][14]
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by key vibrational frequencies that confirm its functional groups. Expected peaks include:
 - Strong C=O stretch from the carboxylic acid group (~1680-1710 cm⁻¹).
 - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
 - N-H stretching from the amino group (or N⁺-H from the anilinium salt) (~3300-3500 cm⁻¹).
 - C-F stretching in the aromatic region (~1100-1300 cm⁻¹).
 - C=C aromatic ring stretches (~1450-1600 cm⁻¹). Spectra for the free base are publicly available.[8][15]

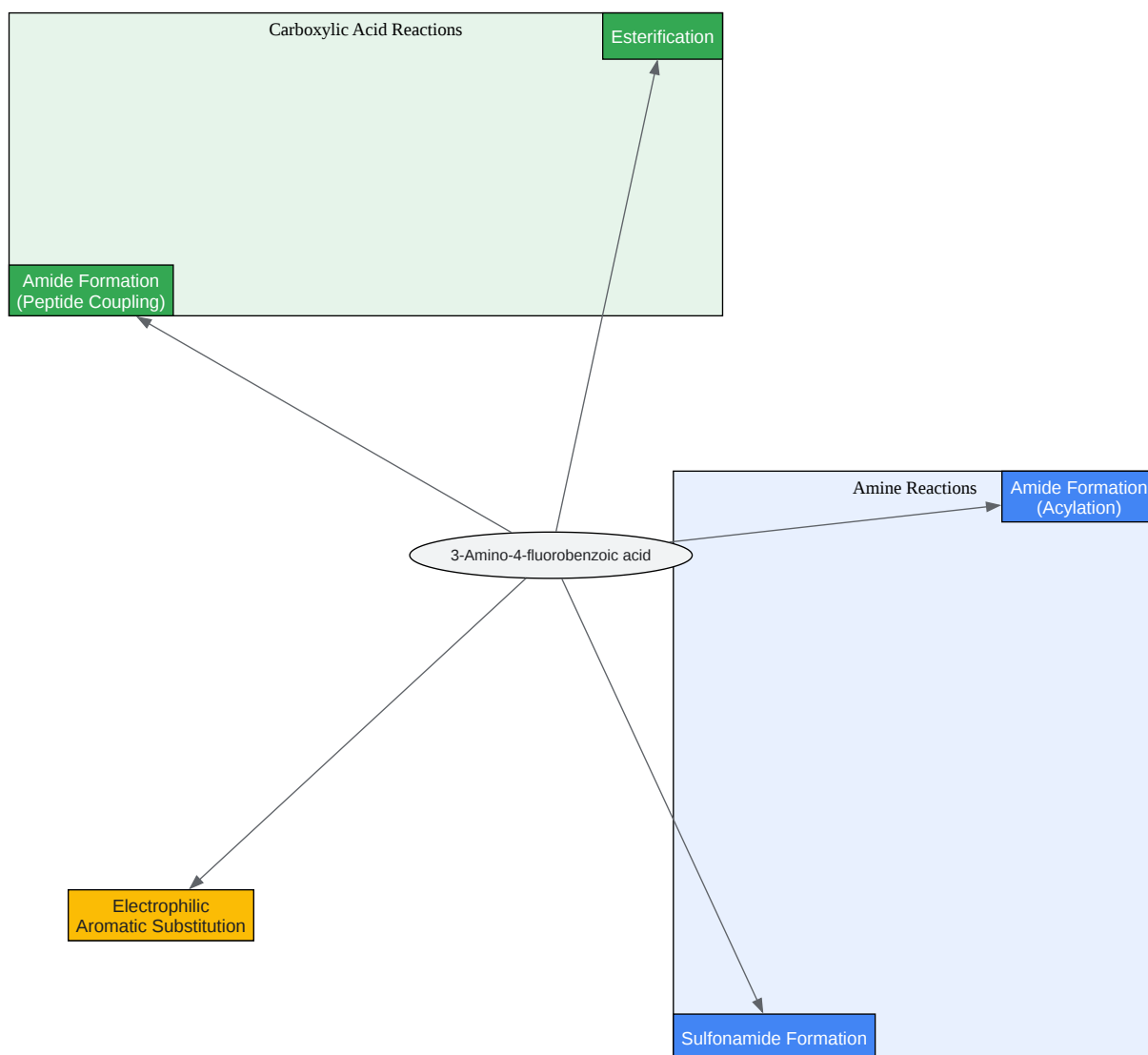
- **Mass Spectrometry:** Mass spectrometry is used to confirm the molecular weight. For the free acid, the parent ion peak would be expected at an m/z of approximately 155.13.[9]

Chemical Reactivity and Synthetic Profile

The synthetic utility of **3-Amino-4-fluorobenzoic acid hydrochloride** stems from the distinct reactivity of its three functional groups. The hydrochloride form protects the amine, which can be deprotected in situ or used as is, depending on the reaction conditions.

Analysis of Functional Group Reactivity

- **Anilinium/Amino Group:** In its hydrochloride form, the amine is a protonated anilinium ion, which is deactivating and meta-directing for electrophilic aromatic substitution. Neutralization with a base liberates the free amine, a powerful ortho-, para-directing activating group. This free amine is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and amide bond formation.
- **Carboxylic Acid Group:** This group is a cornerstone of the molecule's utility, enabling esterification and, most importantly, amide bond formation.[7] The use of standard peptide coupling reagents (e.g., EDC, HOBt, HATU) allows for the efficient construction of amide linkages, a fundamental reaction in pharmaceutical synthesis.
- **Fluorinated Aromatic Ring:** The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acid and the basicity of the amine. Its presence is a key design element in drug discovery, often enhancing metabolic stability and membrane permeability.[1][5][7]



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Caption: Reactivity pathways of 3-Amino-4-fluorobenzoic acid.

Key Synthetic Transformations: Experimental Protocol

Example

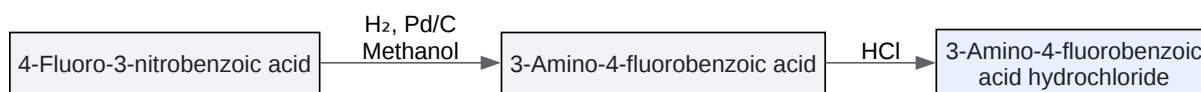
Protocol: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general, self-validating method for coupling the carboxylic acid of 3-Amino-4-fluorobenzoic acid with a primary or secondary amine.

- **Reagent Preparation:** Dissolve 1.0 equivalent of **3-Amino-4-fluorobenzoic acid hydrochloride** and 1.1 equivalents of the desired amine in a suitable aprotic solvent (e.g., DMF, DCM).
- **Base Addition:** Add 2.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the mixture. The base neutralizes the hydrochloride salt and the acid formed during the reaction.
- **Activation:** Add 1.2 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.2 equivalents of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to the stirring solution. Causality: HOBt suppresses side reactions and racemization, while EDC is the water-soluble carbodiimide that activates the carboxylic acid.
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.
- **Work-up and Purification:** Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified, typically by silica gel column chromatography, to yield the final amide.

Common Synthetic Route

A prevalent method for synthesizing the parent compound, 3-amino-4-fluorobenzoic acid, is through the catalytic hydrogenation of its nitro precursor.[\[12\]](#)



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Caption: Synthesis of the target compound from its nitro precursor.

Applications in Research and Development

The primary application of **3-Amino-4-fluorobenzoic acid hydrochloride** is as a versatile intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.^{[5][7]}

The "Fluorine Advantage" in Drug Discovery

The fluorine atom at the 4-position is not merely a structural component; it is a strategic element for molecular design. Introducing fluorine can have several beneficial effects:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, increasing the drug's half-life and bioavailability.^[1]
- **Enhanced Binding Affinity:** Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in protein active sites) and can modulate the pKa of nearby functional groups, optimizing binding.
- **Increased Lipophilicity:** A fluorine substituent can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes, including the blood-brain barrier.^{[1][7]}

Therapeutic Targets and Indications

This building block is frequently employed in the synthesis of molecules targeting a range of diseases. It is a known intermediate in the development of:

- **Kinase Inhibitors:** Many small-molecule kinase inhibitors, used primarily in oncology, incorporate fluorinated aromatic rings to enhance potency and pharmacokinetic properties.

[5]

- Central Nervous System (CNS) Agents: The ability of fluorine to improve membrane penetration makes it a valuable tool for designing drugs that need to act within the CNS.[5]
- Agrochemicals: In agrochemical research, the fluorine moiety can improve the lipophilicity and membrane penetration of novel herbicides and pesticides, enhancing their efficacy.[5]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **3-Amino-4-fluorobenzoic acid hydrochloride**.

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][16]
- Handling Recommendations:
 - Use in a well-ventilated area or under a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[4][12]

Conclusion

3-Amino-4-fluorobenzoic acid hydrochloride is more than a simple chemical reagent; it is a sophisticated and enabling building block for modern chemical synthesis. Its unique combination of reactive functional groups, coupled with the strategic placement of a fluorine atom, provides chemists with a powerful tool to create novel molecules with tailored properties. Understanding its core chemical identity, reactivity, and the rationale behind its use is crucial for leveraging its full potential in the design and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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